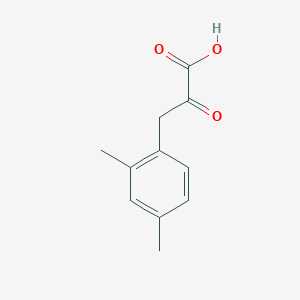
3-(2,4-Dimethylphenyl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dimethylphenyl)-2-oxopropanoic acid is an organic compound characterized by its aromatic ring substituted with two methyl groups at the 2 and 4 positions and a keto group at the 2 position of the propanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation of 2,4-dimethylbenzene (xylenes) with an appropriate acyl chloride, followed by hydrolysis. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
-
Friedel-Crafts Acylation:
- Reactants: 2,4-Dimethylbenzene, Acyl chloride (e.g., acetyl chloride)
- Catalyst: Aluminum chloride (AlCl3)
- Solvent: Dichloromethane (CH2Cl2)
- Conditions: Reflux
-
Hydrolysis:
- Reactants: Acylated product
- Conditions: Aqueous acidic or basic medium
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: 3-(2,4-Dimethylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: this compound can be oxidized to this compound.
Reduction: The keto group can be reduced to form 3-(2,4-Dimethylphenyl)-2-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-(2,4-Dimethylphenyl)-2-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2,4-Dimethylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing biological systems. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
相似化合物的比较
3-(2,4-Dimethylphenyl)-2-hydroxypropanoic acid: A reduced form of the compound with a hydroxyl group instead of a keto group.
3-(2,4-Dimethylphenyl)-2-oxobutanoic acid: A homologous compound with an additional carbon in the propanoic acid chain.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
3-(2,4-dimethylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O3/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
InChI 键 |
DUAAFCALCDXGAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CC(=O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)


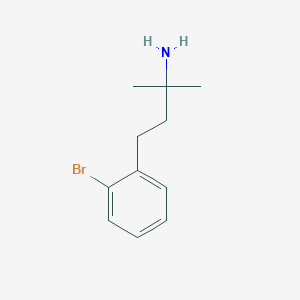
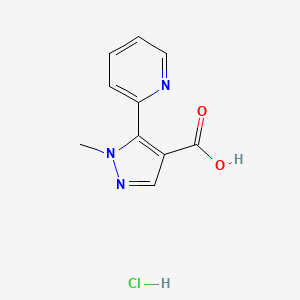
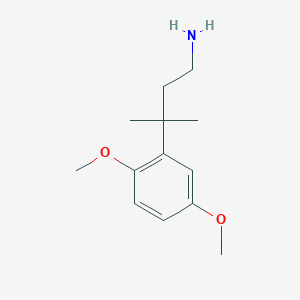
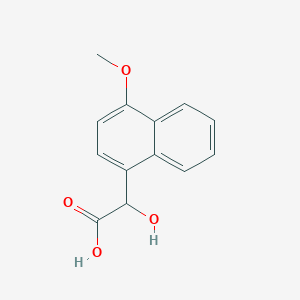

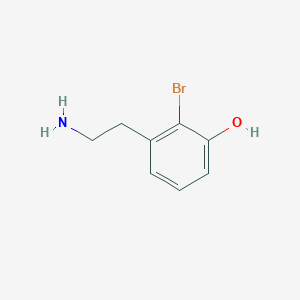
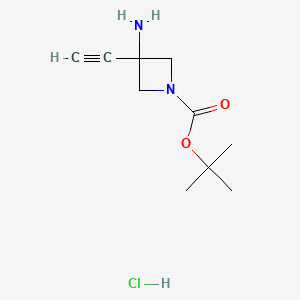
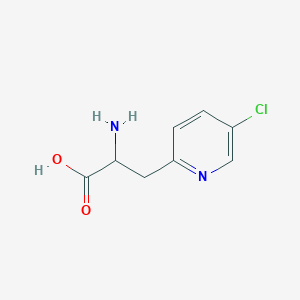

![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13591108.png)
![6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride](/img/structure/B13591111.png)
